molecular formula C25H23F3N2O2S B10877303 4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

Cat. No.: B10877303
M. Wt: 472.5 g/mol
InChI Key: BKLFFBKQRISOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with hydroxy, phenoxyphenyl, and trifluoromethylphenyl groups, along with a carbothioamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized with hydroxy, phenoxyphenyl, and trifluoromethylphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the intermediate compound with thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbothioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyphenyl and trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.

    Materials Science: Exploring its properties for use in advanced materials or as a building block for complex molecular architectures.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interacting with specific receptors in biological systems to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide: Similar structure but lacks the phenoxy group.

    4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(methyl)phenyl]piperidine-1-carbothioamide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide is unique due to the presence of both phenoxy and trifluoromethyl groups, which can impart distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C25H23F3N2O2S

Molecular Weight

472.5 g/mol

IUPAC Name

4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

InChI

InChI=1S/C25H23F3N2O2S/c26-25(27,28)19-6-4-5-18(17-19)24(31)13-15-30(16-14-24)23(33)29-20-9-11-22(12-10-20)32-21-7-2-1-3-8-21/h1-12,17,31H,13-16H2,(H,29,33)

InChI Key

BKLFFBKQRISOPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.